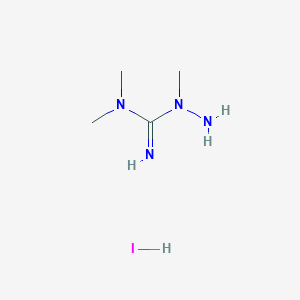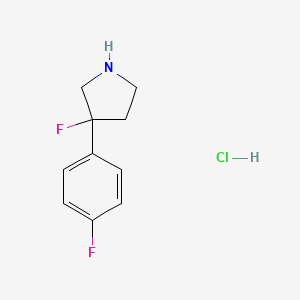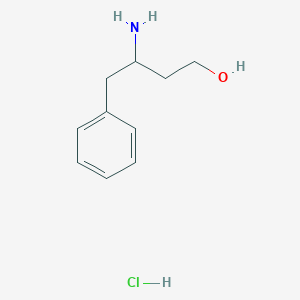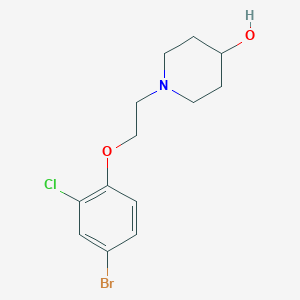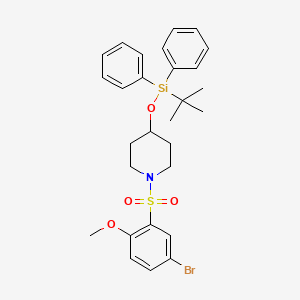![molecular formula C6H12O5 B1446002 L-[6-<sup>13</sup>C]Fucose CAS No. 478518-51-3](/img/structure/B1446002.png)
L-[6-13C]Fucose
Übersicht
Beschreibung
L-[6-13C]fucose is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-[6-13C]fucose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-[6-13C]fucose including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor-Effekte
L-Fucose wurde als Antitumormittel identifiziert. Es ist an der Modifikation von Zellmembran-Glykoproteinen und Glykolipiden beteiligt, die eine entscheidende Rolle bei Zell-Zell-Interaktionen und der Signalübertragung spielen. Das Vorhandensein von L-Fucose in diesen Strukturen kann das Verhalten von Krebszellen beeinflussen, einschließlich ihres Wachstums, ihrer Adhäsion und Metastasierung .
Linderung von Darmerkrankungen
Die Forschung legt nahe, dass L-Fucose Linderung bei Darmerkrankungen bieten könnte. Es wird vermutet, dass es zur Aufrechterhaltung der Darmbarrierefunktion beiträgt und die Immunantwort im Magen-Darm-Trakt moduliert, was bei Erkrankungen wie chronisch-entzündlichen Darmerkrankungen von Vorteil sein kann .
Emulgator in der Lebensmittelindustrie
In der Lebensmittelindustrie zeigt L-Fucose Potenzial als Emulgator. Seine Eigenschaften können Lebensmittelprodukte stabilisieren, indem sie die Mischung von Zutaten, die sich sonst trennen würden, erhalten, wodurch Textur und Haltbarkeit verbessert werden .
Funktionelle Lebensmittelzutat
Als funktionelle Lebensmittelzutat wird L-Fucose Lebensmitteln zugesetzt, um über die grundlegende Ernährung hinaus gesundheitliche Vorteile zu bieten. Es kann das Nährwertprofil von Lebensmitteln verbessern und die allgemeine Gesundheit fördern .
Anti-Aging-Hautpflegeprodukte
L-Fucose wird in Anti-Aging-Hautpflegeprodukten verwendet, da es das Potenzial hat, die Hautfeuchtigkeit und -elastizität zu verbessern. Es kann auch zur Reduzierung von feinen Linien und Falten beitragen, indem es die natürliche Barrierefunktion der Haut unterstützt .
Verbesserung der Immuntherapie
Der Nahrungszucker L-Fucose kann die immunostimulatorische Aktivität von dendritischen Zellen (DCs) verbessern. Diese Anwendung ist besonders relevant in der Krebsimmuntherapie, wo mit L-Fucose behandelte DCs die Stimulation von T-Zellpopulationen erhöhen können, wodurch die Immunantwort des Körpers gegen Tumoren verstärkt wird .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
L-fucose, a structurally unique monosaccharide, interacts with various targets in the body. It plays a crucial role in selectin-mediated leukocyte-endothelial adhesion, host-microbe interactions, and signaling events by the Notch receptor family . It also targets dendritic cells, enhancing their immunostimulatory activity and promoting myeloid maturation toward monocyte-derived dendritic cells . Furthermore, L-fucose is involved in renal transplantation, where it interacts with the complement system, specifically the collectin-11 (CL-11) molecule .
Mode of Action
L-fucose enhances excitatory neurotransmission and long-term potentiation in Schaffer-collateral-CA1 synapses . It is released by neurons in an activity- and store-dependent manner, inducing rapid signaling changes to enhance presynaptic release . In the context of renal transplantation, L-fucose aids CL-11 binding and promotes complement activation .
Biochemical Pathways
L-fucose is a key component of many N- and O-linked glycans and glycolipids produced by mammalian cells . It is synthesized through two pathways: the GDP-mannose-dependent de novo pathway and the free fucose-dependent salvage pathway . Gut microorganisms metabolize L-fucose and produce short-chain fatty acids (SCFAs), which are absorbed by epithelial cells and used as energy sources or signaling molecules .
Pharmacokinetics
Dietary l-fucose supplements have been shown to increase cerebral free l-fucose levels and upregulate fucokinase (fuk) to drive the salvage pathway . This suggests that oral intake of L-fucose can influence its bioavailability and distribution in the body .
Result of Action
L-fucose has been shown to have a positive impact on synaptic and behavioral deficits in Alzheimer’s disease models . It also enhances the immunostimulatory activity of dendritic cells . In renal transplantation, increasing the level of free fucose in the kidney acts as a decoy molecule, reducing the clinical consequences of ischemia/reperfusion injury mediated by CL-11 .
Action Environment
The action of L-fucose is influenced by various environmental factors. For instance, the gut microbiome plays a significant role in L-fucose metabolism . The continuous synthesis of L-fucose by humans and its delivery into the gut throughout their lifetime allows for constant interaction with gut microorganisms . This interaction significantly influences the action, efficacy, and stability of L-fucose .
Eigenschaften
IUPAC Name |
(3S,4R,5S,6S)-6-(113C)methyloxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-BUCMHYPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][C@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing L-[6-13C]fucose?
A1: The research article focuses on the practical synthesis of various 13C-labeled sugars, including L-[6-13C]fucose []. These isotopically labeled compounds are invaluable tools in biological research. Specifically, incorporating 13C-labeled sugars into glycans allows researchers to track their metabolic fate and elucidate their biological roles using techniques like NMR spectroscopy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


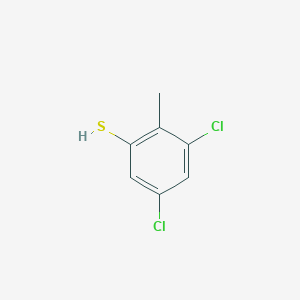


![4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1445924.png)

![tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate](/img/structure/B1445928.png)
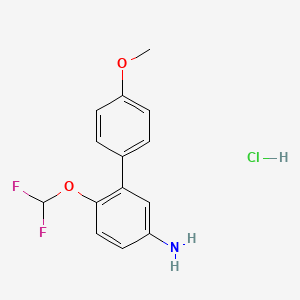
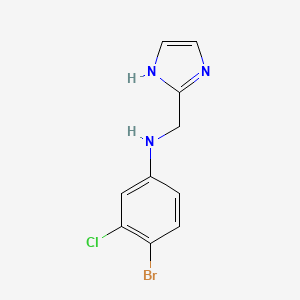
![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine hydrochloride](/img/structure/B1445933.png)
